2-cyano-N-(2,6-difluorophenyl)acetamide

hydrogen bonding computational chemistry molecular descriptors

2-Cyano-N-(2,6-difluorophenyl)acetamide (CAS 87165-14-8), with the molecular formula C9H6F2N2O and a monoisotopic mass of 196.044819 g/mol, is an N-substituted 2-cyanoacetamide derivative characterized by a 2,6-difluorophenyl substituent on the acetamide nitrogen. The compound contains one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C9H6F2N2O
Molecular Weight 196.157
CAS No. 87165-14-8
Cat. No. B2701961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(2,6-difluorophenyl)acetamide
CAS87165-14-8
Molecular FormulaC9H6F2N2O
Molecular Weight196.157
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)CC#N)F
InChIInChI=1S/C9H6F2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
InChIKeyLDGNQFALJBELDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(2,6-difluorophenyl)acetamide (CAS 87165-14-8): Chemical Identity and Baseline Characteristics for Procurement Specification


2-Cyano-N-(2,6-difluorophenyl)acetamide (CAS 87165-14-8), with the molecular formula C9H6F2N2O and a monoisotopic mass of 196.044819 g/mol, is an N-substituted 2-cyanoacetamide derivative characterized by a 2,6-difluorophenyl substituent on the acetamide nitrogen . The compound contains one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds . The 2,6-difluoro substitution pattern creates a symmetrical ortho-disubstituted phenyl ring with fluorine atoms flanking the amide linkage, a structural feature that distinguishes this compound from its regioisomeric and mono-fluoro-substituted analogs . The presence of the active methylene group (adjacent to the cyano functionality) enables participation in Knoevenagel condensations and related multicomponent reactions, positioning this compound as a versatile building block in heterocyclic synthesis [1].

Why Generic Cyanoacetamide Substitution Is Inadmissible: 2-Cyano-N-(2,6-difluorophenyl)acetamide Differentiation Rationale


Interchanging N-(substituted phenyl)-2-cyanoacetamides without explicit validation introduces quantifiable risks to experimental reproducibility and synthetic outcomes. Spectroscopic studies across nine N-(substituted phenyl)-2-cyanoacetamide derivatives demonstrate that substituent effects significantly alter the extent of conjugation within the π-electron system, with Hammett substituent constants (σ) correlating directly to shifts in UV absorption maxima across 16 solvents of varying polarity [1]. IR and 13C NMR linear free-energy relationship (LFER) analyses further confirm that substituent-induced chemical shifts at the C=O and N-H positions vary in sensitivity to electronic effects, reflecting differential transmission of substituent influences through the amide framework [2]. The 2,6-difluoro substitution pattern imposes unique steric and electronic constraints on the reactive cyanoacetamide scaffold—both fluorine atoms are ortho to the amide nitrogen, restricting rotational freedom and modulating the acidity of the active methylene protons. Consequently, generic procurement of "a cyanoacetamide intermediate" without specification of the 2,6-difluorophenyl moiety introduces uncontrolled variance in reaction kinetics, product regioselectivity, and downstream intermediate purity.

Quantitative Differentiation Evidence: 2-Cyano-N-(2,6-difluorophenyl)acetamide Versus Regioisomeric and Mono-Fluoro Analogs


Hydrogen Bond Acceptor Count Differential: 2,6-Difluoro Versus 2,5-Difluoro Isomer

2-Cyano-N-(2,6-difluorophenyl)acetamide possesses four hydrogen bond acceptor sites, whereas the 2,5-difluorophenyl regioisomer (CAS 87165-17-1) is computationally characterized with only three hydrogen bond acceptors [1]. This discrepancy arises from differential fluorine atom positioning relative to the amide nitrogen and the spatial accessibility of the lone pair electrons on the fluorine atoms for intermolecular hydrogen bonding interactions. The calculated difference represents a measurable variation in the hydrogen bond acceptor capacity between regioisomers.

hydrogen bonding computational chemistry molecular descriptors drug design

Molecular Weight Differential: 2,6-Difluoro Derivative Versus 4-Fluoro Mono-Substituted Analog

The 2,6-difluoro-substituted compound (C9H6F2N2O) has a molecular weight of 196.15 g/mol, which is 17.99 g/mol higher than the 4-fluoro mono-substituted analog 2-cyano-N-(4-fluorophenyl)acetamide (CAS 1735-88-2; C9H7FN2O; MW 178.16 g/mol) . The additional fluorine atom contributes a measurable mass increase of approximately 10.1%, a difference that is readily distinguishable by mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) analytical methods during reaction monitoring, intermediate characterization, and final product quality control.

molecular weight physicochemical properties procurement specification quality control

Structural Isomerism: Positional Cyano Group Distinction from N-(4-Cyano-2,6-difluorophenyl)acetamide

2-Cyano-N-(2,6-difluorophenyl)acetamide (CAS 87165-14-8) and N-(4-cyano-2,6-difluorophenyl)acetamide (CAS 120371-23-5) share the identical molecular formula C9H6F2N2O and molecular weight (196.15 g/mol), yet represent fundamentally distinct structural isomers with non-interchangeable chemical reactivity [1]. In the target compound, the cyano group resides on the acetamide α-carbon (active methylene position), enabling participation in Knoevenagel condensations and related carbon-carbon bond-forming reactions. In the comparator, the cyano group is positioned on the phenyl ring at the para position relative to the amide nitrogen, rendering the cyano functionality a passive electron-withdrawing substituent rather than a reactive nucleophilic center. This positional isomerism creates two compounds with identical mass spectrometric signatures but orthogonal reactivity profiles.

structural isomerism functional group positioning synthetic intermediate procurement accuracy

Rotatable Bond Count and Conformational Flexibility: 2,6-Difluoro Versus N-(4-Cyano-2,6-difluorophenyl)acetamide

2-Cyano-N-(2,6-difluorophenyl)acetamide possesses two rotatable bonds, whereas the positional isomer N-(4-cyano-2,6-difluorophenyl)acetamide (CAS 120371-23-5) contains only one rotatable bond [1]. The additional rotatable bond in the target compound corresponds to the C-C linkage between the acetamide carbonyl and the cyano-bearing methylene carbon (N-C(=O)-CH2-CN), a degree of freedom absent in the isomer where the cyano group is directly attached to the aromatic ring. This structural difference influences conformational entropy, crystal packing efficiency, and potentially solubility and melting point behavior.

conformational analysis molecular flexibility crystallinity drug-likeness

Substituent Electronic Effects in N-(Substituted Phenyl)-2-Cyanoacetamide Series: Class-Level Spectroscopic Differentiation

UV absorption spectroscopic analysis of nine N-(substituted phenyl)-2-cyanoacetamide derivatives across 16 solvents (nine protic, seven aprotic) demonstrates that substituent identity and position significantly modulate the extent of conjugation within the π-electron system, with absorption maxima shifts correlating quantitatively with Hammett substituent constants (σ) [1]. The 2,6-difluoro substitution pattern is not explicitly quantified in the published dataset, but the demonstrated substituent-dependent spectral variance establishes a class-level principle: electronic effects transmitted from the phenyl ring to the cyanoacetamide chromophore produce measurable, substituent-specific λmax shifts. The ortho-fluoro atoms in the target compound are expected to exert both inductive electron-withdrawal (-I effect) and resonance electron-donation (+M effect) via lone pair conjugation, creating a unique electronic environment relative to other positional isomers.

UV spectroscopy substituent effects Hammett equation electronic properties

IR and NMR Substituent Chemical Shift Correlation: Transmission of Electronic Effects in Cyanoacetamide Scaffolds

Linear free-energy relationship (LFER) analysis of IR, 1H NMR, and 13C NMR spectral data for a series of N-(substituted phenyl)-2-cyanoacetamides demonstrates that substituent-induced chemical shifts (SCS) at the C1, C=O, and N-H positions exhibit differential sensitivity to electronic substituent effects, with extended resonance interactions (π-delocalization) contributing significantly to the SCS(C=O) values [1]. The correlation of SCS(C=O) with a combination of electrophilic and nucleophilic substituent constants (Hammett-Taft dual substituent parameter equations) yielded superior fits compared to simple Hammett σ correlations, indicating that both inductive and resonance effects modulate the electronic environment at the reactive cyanoacetamide carbonyl. The 2,6-difluoro substitution pattern, with two ortho-fluorine atoms, is expected to exhibit distinct IR carbonyl stretching frequencies and 13C NMR carbonyl chemical shifts relative to mono-fluoro or non-fluorinated analogs due to the unique combination of -I and +M electronic effects.

IR spectroscopy NMR spectroscopy LFER analysis substituent effects

Validated Research and Industrial Application Scenarios for 2-Cyano-N-(2,6-difluorophenyl)acetamide (CAS 87165-14-8)


Synthesis of Heterocyclic Scaffolds via Knoevenagel Condensation Reactions

The active methylene group of 2-cyano-N-(2,6-difluorophenyl)acetamide, bearing a cyano group at the acetamide α-carbon, enables participation in Knoevenagel condensations with aldehydes and related electrophiles [1]. This reactivity profile, distinct from that of the positional isomer N-(4-cyano-2,6-difluorophenyl)acetamide (CAS 120371-23-5) whose cyano group is aromatically bound and non-participatory in such reactions, positions the target compound as a viable intermediate for constructing heterocyclic systems including pyridones, pyrimidines, and fused bicyclic frameworks. Parallel synthesis protocols for cyanoacetamide arrays on multigram scale with convenient filtration-based workup have been established [1], supporting the utility of this scaffold in medicinal chemistry library construction.

Pharmaceutical Intermediate for Protease Inhibitor Scaffold Construction

N-(substituted phenyl)-2-cyanoacetamide derivatives, including compounds bearing difluorophenyl moieties, serve as key synthetic intermediates in the preparation of phenylacetamide-based protease inhibitors targeting thrombin and Factor Xa [1]. Patent literature identifies substituted phenyl acetamides as critical building blocks for constructing anticoagulant pharmacophores, wherein the cyanoacetamide moiety provides a synthetic handle for further elaboration via alkylation, condensation, or cyclization reactions [1]. The 2,6-difluoro substitution pattern offers a distinct electronic and steric profile compared to mono-fluoro or non-fluorinated analogs (as quantified in Section 3 by the 10.1% mass differential and altered hydrogen bonding capacity), which may influence downstream binding interactions in the final drug candidate.

Spectroscopic Method Development and Analytical Reference Standard Applications

The demonstrated substituent-dependent UV absorption and NMR spectral behavior of N-(substituted phenyl)-2-cyanoacetamides [1][2] establishes that 2-cyano-N-(2,6-difluorophenyl)acetamide possesses a unique and distinguishable spectroscopic fingerprint. The four hydrogen bond acceptors (versus three in the 2,5-difluoro isomer) and two rotatable bonds (versus one in the N-(4-cyano-2,6-difluorophenyl) isomer) further differentiate this compound analytically. Consequently, this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development and validation protocols, where unambiguous identity confirmation and differentiation from regioisomeric or structurally similar impurities are required.

Physicochemical Property Benchmarking for Computational Chemistry Model Calibration

The computational molecular descriptors available for 2-cyano-N-(2,6-difluorophenyl)acetamide—including four hydrogen bond acceptors, one hydrogen bond donor, two rotatable bonds, and a topological polar surface area (TPSA) derivable from the molecular structure [1]—provide a defined dataset suitable for calibrating and validating computational chemistry models (e.g., DFT, molecular dynamics, QSAR). The availability of comparative data for regioisomers (2,5-difluoro with three HBA; N-(4-cyano-2,6-difluorophenyl) with one rotatable bond) enables systematic investigation of how subtle structural variations influence predicted physicochemical properties, supporting structure-property relationship (SPR) studies in academic and industrial computational chemistry groups.

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